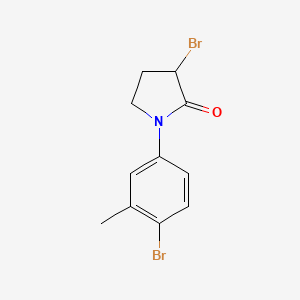

3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one

説明

3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C11H11Br2NO and its molecular weight is 333.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrolidinone ring and multiple bromine substituents, positions it as a candidate for various biological applications. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : CHBrN\O

- Molecular Weight : 333.02 g/mol

- Structure : The compound features a five-membered cyclic amide (pyrrolidinone) with bromine atoms that enhance its reactivity and biological activity.

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit notable antimicrobial activity. A study highlighted that compounds with similar structural features demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL, showcasing their potential as antibacterial agents .

In Vitro Studies

While specific in vitro studies on this compound are scarce, related compounds have been tested for their biological effects. For instance, pyrrolidine derivatives have shown promise in inhibiting bacterial growth through mechanisms involving enzyme inhibition and receptor modulation .

Case Studies

- Antibacterial Activity : In a comparative study of pyrrolidine derivatives, compounds similar to this compound were evaluated for their antibacterial properties against common pathogens. Results indicated significant activity against Gram-positive bacteria, reinforcing the potential of halogenated pyrrolidines in developing new antibiotics .

- Receptor Modulation : Compounds structurally related to this compound have been investigated as positive allosteric modulators of metabotropic glutamate receptors (mGluR5). These studies utilized HEK 293 cell lines to assess the modulation effects on calcium signaling pathways, which are crucial for neuronal communication .

Comparison of Biological Activity in Pyrrolidine Derivatives

| Compound Name | Molecular Formula | Key Features | MIC (mg/mL) |

|---|---|---|---|

| This compound | CHBrN\O | Halogenated structure | TBD |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | CHBrN\O | Strong antibacterial activity | 0.0039 |

| 2,4,6-Tripyrrolidinochlorobenzene | CHClN\O | Effective against E. coli | 0.025 |

特性

IUPAC Name |

3-bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br2NO/c1-7-6-8(2-3-9(7)12)14-5-4-10(13)11(14)15/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKPUPBGJRZLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCC(C2=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。